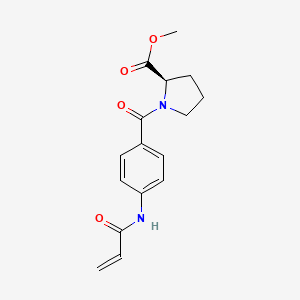
Methyl (4-acrylamidobenzoyl)-D-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-acrylamidobenzoyl)-D-prolinate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acrylamide group attached to a benzoyl moiety, further linked to a D-proline ester. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-acrylamidobenzoyl)-D-prolinate typically involves a multi-step process:
Acrylation: The initial step involves the acrylation of 4-aminobenzoic acid to form 4-acrylamidobenzoic acid. This reaction is usually carried out using acryloyl chloride in the presence of a base such as triethylamine.
Esterification: The next step is the esterification of D-proline with methanol to form methyl D-prolinate. This reaction is catalyzed by an acid such as sulfuric acid.
Coupling: The final step involves the coupling of 4-acrylamidobenzoic acid with methyl D-prolinate. This is typically achieved using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: Methyl (4-acrylamidobenzoyl)-D-prolinate undergoes various chemical reactions, including:
Oxidation: The acrylamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The acrylamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylamides.
科学的研究の応用
Methyl (4-acrylamidobenzoyl)-D-prolinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as hydrogels and nanocomposites, due to its polymerizable acrylamide group.
作用機序
The mechanism of action of Methyl (4-acrylamidobenzoyl)-D-prolinate involves its interaction with specific molecular targets. The acrylamide group can undergo Michael addition reactions with nucleophiles, such as thiol groups in proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
類似化合物との比較
4-Acrylamido-4-methyl-2-pentanone: Known for its use in food contact materials and evaluated for safety in such applications.
β-Methyl-4-acrylamido quinoline derivatives: Studied as dual inhibitors of PI3K/mTOR pathways for anti-cancer therapy.
Uniqueness: Methyl (4-acrylamidobenzoyl)-D-prolinate is unique due to its combination of an acrylamide group, a benzoyl moiety, and a D-proline ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
methyl (2R)-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-14(19)17-12-8-6-11(7-9-12)15(20)18-10-4-5-13(18)16(21)22-2/h3,6-9,13H,1,4-5,10H2,2H3,(H,17,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQOKZFBTVHKMV-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














